

# Independent Validation of the RR6 Prognostic Score: A Comparative Analysis

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## Compound of Interest

Compound Name: RR6

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The **RR6** prognostic score is a clinical model designed for the early identification of myelofibrosis (MF) patients treated with ruxolitinib who are at risk of impaired survival.<sup>[1][2]</sup> This guide provides an objective comparison of the **RR6** score's performance with alternative prognostic models, supported by data from independent validation studies, to assist researchers, scientists, and drug development professionals in their work.

## Overview of the RR6 Prognostic Score

The "Response to Ruxolitinib after 6 months" (**RR6**) model utilizes three predictor variables collected at baseline, 3 months, and 6 months of ruxolitinib therapy.<sup>[1]</sup> These variables are:

- Ruxolitinib Dose: A dose of less than 20 mg twice daily at baseline, 3, and 6 months.<sup>[3][4]</sup>
- Spleen Response: A palpable spleen length reduction of 30% or less from baseline at 3 and 6 months.<sup>[3][4]</sup>
- Red Blood Cell (RBC) Transfusion Need: The requirement for RBC transfusions at 3 and/or 6 months, and at all three time points (baseline, 3, and 6 months).<sup>[3][4]</sup>

Based on these factors, patients are stratified into three risk categories: low, intermediate, and high, each with a distinct overall survival (OS) prognosis.<sup>[2][5]</sup>

## Comparative Performance with Alternative Prognostic Scores

The **RR6** model has been independently validated and compared against the Dynamic International Prognostic Scoring System (DIPSS), a standard prognostic model for myelofibrosis. Validation studies have demonstrated that the **RR6** model offers a greater prognostic performance in identifying ruxolitinib-treated patients with poor survival compared to DIPSS.<sup>[1][6]</sup> However, some studies suggest that the **RR6** model may have inferior performance in discriminating lower-risk patients.<sup>[1][6]</sup>

## Quantitative Data Summary

Prognostic Model	Performance Metric	Value/Finding	Study Population	Citation
RR6	C-index	Superior to DIPSS at all time points.	Ruxolitinib-treated MF patients	[1]
Brier Score	Superior to DIPSS at all time points.	Ruxolitinib-treated MF patients	[1]	
Time-dependent AUC	Superior to DIPSS at all time points.	Ruxolitinib-treated MF patients	[1]	
Multivariate Analysis (HiR vs. InR)	HR: 3.1 (95% CI: 1.7-5.9; P=0.0004)	Ruxolitinib-treated MF patients	[1]	
Multivariate Analysis (HiR vs. LoR)	HR: 4.4 (95% CI: 1.7-11.1; P=0.0020)	Ruxolitinib-treated MF patients	[1]	
DIPSS	Prognostic Performance	Did not improve when recomputed at week 24 (DIPSSw24).	Ruxolitinib-treated MF patients	[1][6]
RR6 + Molecular Data	C-index, Brier Score, AUC	Highest performance achieved with RR6-HMRmt-RASpmt combination.	Ruxolitinib-treated MF patients	[1][6]
Independent Predictors of Reduced OS	Unfavorable karyotype, >1 HMRmt, and RASpmt.	Ruxolitinib-treated MF patients	[1]	

HiR: High Risk, InR: Intermediate Risk, LoR: Low Risk, HR: Hazard Ratio, CI: Confidence Interval, HMRmt: High Molecular Risk mutations, RASpmt: Mutations in RAS pathway genes.

## Experimental Protocols

The independent validation of the **RR6** prognostic score was conducted through retrospective, single-center studies.[\[1\]](#)[\[3\]](#)[\[6\]](#)

**Patient Cohort:** The studies included patients with a diagnosis of myelofibrosis, as defined by the World Health Organization, who were treated with ruxolitinib.[\[6\]](#) Patients were required to have complete clinical and, where available, molecular data.[\[1\]](#)[\[6\]](#) For instance, one validation study included 105 patients with a median follow-up of 86 months.[\[1\]](#)[\[6\]](#)

**Data Collection:** Clinical and laboratory data were collected at baseline, 3 months, and 6 months of ruxolitinib treatment. This included ruxolitinib dosage, palpable spleen length, and red blood cell transfusion requirements.[\[3\]](#) Molecular data, such as driver mutations and additional mutations, were also collected where available.[\[1\]](#)

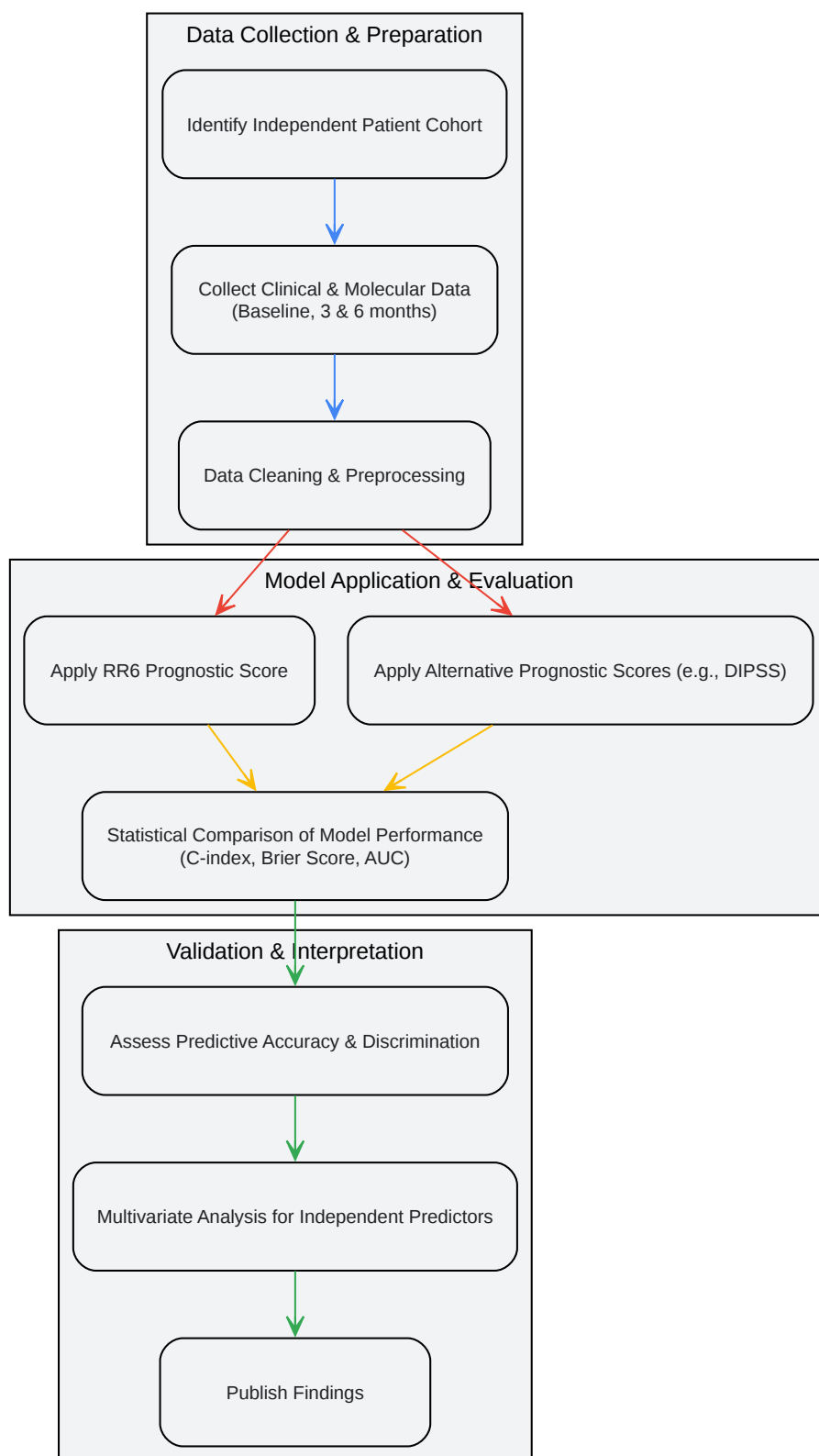
**Statistical Analysis:** The prognostic performance of the **RR6** model was compared with other models like DIPSS using statistical methods such as:

- C-index: To measure the discriminatory power of the models.
- Brier Score: To evaluate the accuracy of the probabilistic predictions over time.
- Time-dependent Area Under the Curve (AUC): To assess the predictive accuracy of the models for survival at different time points.
- Multivariate Cox Proportional Hazard Regression: To identify independent predictors of overall survival.[\[1\]](#)[\[5\]](#)

The validation of the model was also confirmed in independent cohorts by applying the **RR6** score and assessing its predictive capability using log-rank tests.[\[5\]](#)

## Visualizing the Validation Workflow

The following diagram illustrates a typical workflow for the independent validation of a prognostic score like **RR6**.



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Caption: Workflow for independent validation of a prognostic score.

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